
2-Bromo-1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone is an organic compound with a unique structure that includes a bromine atom and a dimethyl-substituted indene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone with bromine in the presence of a suitable solvent, such as dichloromethane, at low temperatures (around -78°C) to ensure controlled bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2-Bromo-1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学的研究の応用
2-Bromo-1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: May be used in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond and releasing a bromide ion. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
類似化合物との比較
2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone: Similar structure with a different aromatic ring system.
1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
特性
分子式 |
C13H15BrO |
|---|---|
分子量 |
267.16 g/mol |
IUPAC名 |
2-bromo-1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone |
InChI |
InChI=1S/C13H15BrO/c1-13(2)6-5-9-7-10(12(15)8-14)3-4-11(9)13/h3-4,7H,5-6,8H2,1-2H3 |
InChIキー |
JCSLYCFOJCINOI-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C1C=CC(=C2)C(=O)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



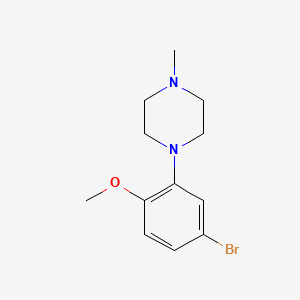
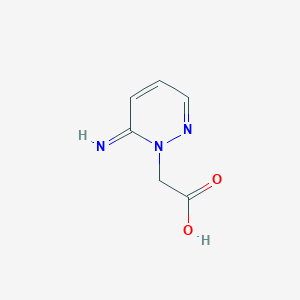
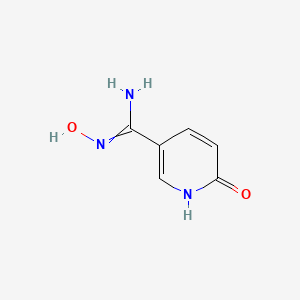
![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)

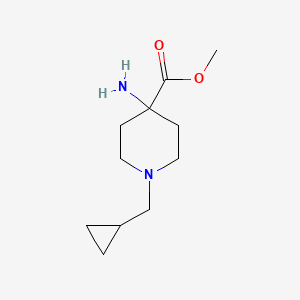
![5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13886040.png)
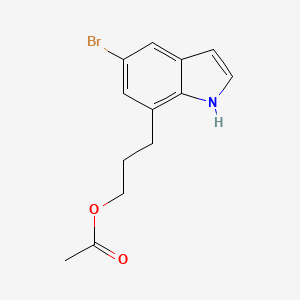

![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)
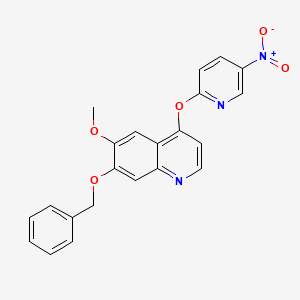
![5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)
![5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B13886093.png)
